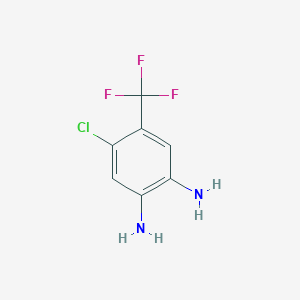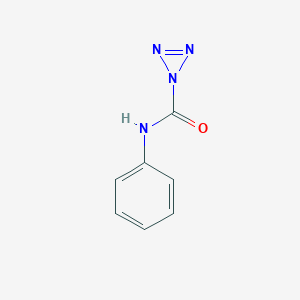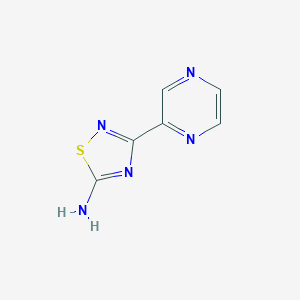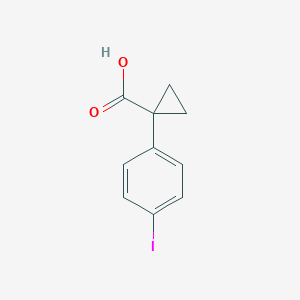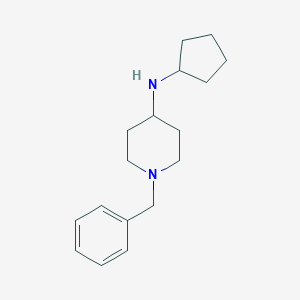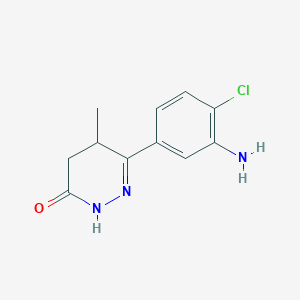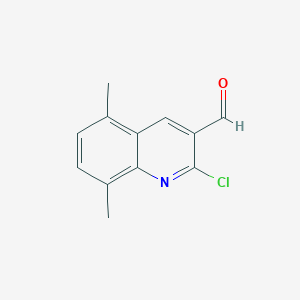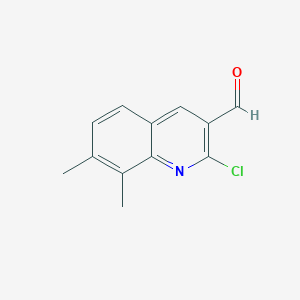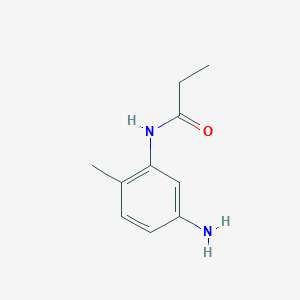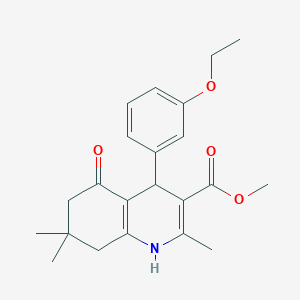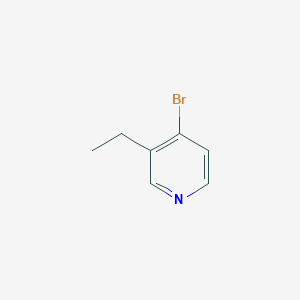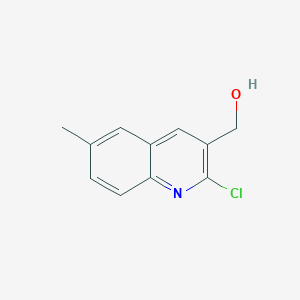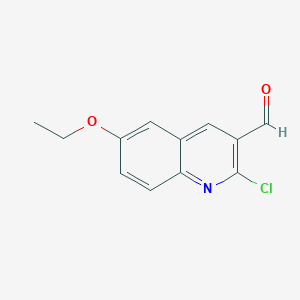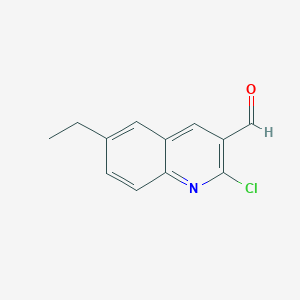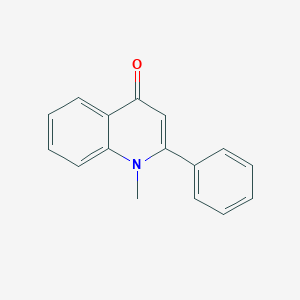
1-Methyl-2-phenyl-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-4(1H)-quinolinone, also known as PQ1, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. PQ1 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and research.
Applications De Recherche Scientifique
Anticancer Research
1-Methyl-2-phenyl-4(1H)-quinolinone and its derivatives have shown significant promise in anticancer research. Studies have demonstrated their efficacy in inhibiting various cancer cell lines. For example, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone have been synthesized and shown to exhibit notable cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines (Buchtík et al., 2011). Additionally, various 3-hydroxy-2-phenyl-4(1H)-quinolinones have been synthesized and evaluated for their anticancer properties, revealing strong inhibitory effects on multiple cancer cell lines (Soural et al., 2009).
Synthesis of Novel Derivatives
Researchers have focused on synthesizing novel 1-methyl-2-phenyl-4(1H)-quinolinone derivatives for various applications. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives has been achieved, expanding the potential applications of these compounds in different fields (Abass, 2000).
Lubricating Grease Antioxidants
Some derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been explored for their potential as antioxidants in lubricating greases. The synthesized compounds have demonstrated significant antioxidant efficiency, contributing to the stability and performance of lubricating greases (Hussein et al., 2016).
Molecular Structure and Ligand Applications
The molecular structures of various 1-methyl-2-phenyl-4(1H)-quinolinone derivatives have been analyzed for applications in pharmacy, medicine, physics, and engineering. Their ability to adapt molecular structures with different ligands makes them valuable for diverse applications (Michelini et al., 2019).
Cardiovascular Activities
Certain derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been synthesized to study their biological activities, particularly in cardiovascular applications. These studies have indicated that some of these derivatives exhibit positive inotropic effects, suggesting potential use in cardiovascular therapies (Xiao, 2003).
Propriétés
Numéro CAS |
17182-60-4 |
|---|---|
Nom du produit |
1-Methyl-2-phenyl-4(1H)-quinolinone |
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
AFKNCQDBTBDPOQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
Autres numéros CAS |
17182-60-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



